1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene
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Overview
Description
1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H14ClNO4. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, nitro, and propan-2-yloxy substituents on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed
Reduction: Formation of 1-chloro-3-ethoxy-5-amino-2-(propan-2-yloxy)benzene.
Nucleophilic Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and ethoxy groups can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-ethoxy-5-nitro-3-(propan-2-yloxy)benzene
- 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene
Uniqueness
1-Chloro-3-ethoxy-5-nitro-2-(propan-2-yloxy)benzene is unique due to its specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-chloro-3-ethoxy-5-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-4-16-10-6-8(13(14)15)5-9(12)11(10)17-7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASQLCIXIOWGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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